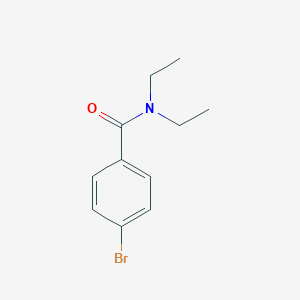

4-bromo-N,N-diethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUPVXSXLZOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403723 | |

| Record name | 4-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-99-9 | |

| Record name | 4-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5892-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation of 4 Bromo N,n Diethylbenzamide

Participation in Cross-Coupling Reactions

4-Bromo-N,N-diethylbenzamide serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds. In this reaction, this compound can be coupled with various organoboronic acids in the presence of a palladium catalyst and a base. The bromine atom at the para position functions as an effective leaving group in these transformations. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

General Reaction Scheme:

Ar-B(OH)₂ + Br-C₆H₄-CON(CH₂CH₃)₂ --(Pd catalyst, Base)--> Ar-C₆H₄-CON(CH₂CH₃)₂

Research has shown that palladium(II) acetate (B1210297) in conjunction with ligands like triphenylphosphine (B44618) can effectively catalyze this reaction. researchgate.netnih.gov The choice of base, such as cesium carbonate or potassium carbonate, and solvent is crucial for achieving high yields. mdpi.comnih.gov Anhydrous conditions are often preferred to minimize side reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 4-phenyl-N,N-diethylbenzamide | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF/H₂O | 4-(4-methylphenyl)-N,N-diethylbenzamide | Good | mdpi.com |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides.

Beyond the Suzuki-Miyaura coupling, this compound is a competent substrate in other significant palladium-catalyzed reactions.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org For instance, reacting this compound with an alkene like n-butyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃), would yield the corresponding cinnamic acid derivative. mdpi.com The reaction typically affords the trans isomer with high selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netnih.gov This provides a direct route to aryl-substituted alkynes. For example, the coupling of this compound with phenylacetylene (B144264) would yield 4-(phenylethynyl)-N,N-diethylbenzamide. washington.edu

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. organic-chemistry.org The reaction is catalyzed by a nickel or palladium complex. The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent. This method is known for its high functional group tolerance. organic-chemistry.org

The general mechanism for these palladium-catalyzed cross-coupling reactions follows a catalytic cycle that involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). acs.org This is often the rate-determining step, and the reactivity of the aryl halide is typically I > Br > Cl. researchgate.net

Transmetalation (for Suzuki, Negishi) or Carbopalladation (for Heck):

In the Suzuki-Miyaura reaction, the organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide. rsc.org

In the Negishi reaction, the organozinc compound undergoes transmetalation with the Pd(II) complex. organic-chemistry.org

In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond (carbopalladation). diva-portal.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chinesechemsoc.org

The scope of these reactions is broad, allowing for the synthesis of a wide variety of substituted aromatic compounds. The choice of ligand on the palladium catalyst is critical and can influence the efficiency and scope of the reaction. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be particularly effective for the coupling of aryl bromides. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound can be displaced by strong nucleophiles under certain conditions, although this is generally less common than cross-coupling reactions. Nucleophilic aromatic substitution (SNAAr) reactions typically require either harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. While the benzamide (B126) group is electron-withdrawing, these reactions are less facile than with more strongly activated substrates.

Potential nucleophiles that could displace the bromide include amines, alkoxides, and thiolates, leading to the formation of the corresponding substituted benzamides. smolecule.com For example, reaction with a strong nucleophile like sodium methoxide (B1231860) at high temperatures could potentially yield 4-methoxy-N,N-diethylbenzamide. However, for many of these transformations, palladium-catalyzed methods like the Buchwald-Hartwig amination (for amines) or related etherification and thiolation reactions are often more efficient and proceed under milder conditions.

Directed Metalation and Functionalization of the Aromatic Ring

The N,N-diethylbenzamide group is a potent directed metalation group (DMG). wikipedia.org This allows for the regioselective functionalization of the aromatic ring at the positions ortho to the amide group.

The tertiary amide group of N,N-diethylbenzamides can direct the deprotonation of an ortho-proton by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (sec-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netresearchgate.net This process, known as directed ortho-metalation (DoM), forms a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at the ortho position. wikipedia.org

General Reaction Scheme:

Br-C₆H₄-CON(CH₂CH₃)₂ --(sec-BuLi, TMEDA)--> [Ortho-lithiated intermediate] --(Electrophile)--> Functionalized Product

While the bromine atom is present at the para position, the directing power of the N,N-diethylamido group is strong enough to facilitate lithiation at the ortho position. researchgate.net

Table 2: Potential Electrophiles for Quenching Ortho-Lithiated Species

| Electrophile | Resulting Functional Group | Example Product | Reference |

|---|---|---|---|

| Deuterium (B1214612) oxide (D₂O) | Deuterium | 4-bromo-2-deuterio-N,N-diethylbenzamide | researchgate.net |

| Methyl iodide (CH₃I) | Methyl | 4-bromo-2-methyl-N,N-diethylbenzamide | researchgate.net |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl | 4-bromo-N,N-diethyl-2-(trimethylsilyl)benzamide | researchgate.net |

| Carbon dioxide (CO₂) | Carboxylic acid | 5-bromo-2-(diethylcarbamoyl)benzoic acid | organic-chemistry.org |

This methodology provides a powerful and regioselective route to contiguously substituted aromatic compounds that can be difficult to access through other synthetic methods. google.ca

Regioselectivity and Steric Effects of N,N-Diethyl Substituents

The N,N-diethylamide group is a powerful directing group in organic synthesis, significantly influencing the regioselectivity of reactions on the aromatic ring. Its utility is prominently demonstrated in the directed ortho-metalation (DoM) reaction. nih.gov The strong Lewis basicity of the amide's carbonyl oxygen allows for effective coordination with Lewis acidic reagents, such as alkyllithium bases. nih.gov This coordination directs deprotonation to the ortho position (the carbon atom adjacent to the amide-bearing carbon), enabling the regiocontrolled introduction of various functional groups onto the aromatic scaffold. nih.gov

The steric bulk of the N,N-diethyl substituents also plays a crucial role in governing the approach of reagents. In reactions where multiple sites are available for attack, the sterically demanding nature of the two ethyl groups can hinder access to the amide carbonyl or the adjacent positions on the ring. This steric hindrance can be exploited to control the outcome of a reaction. For instance, in nucleophilic additions to the carbonyl group, the diethylamino moiety presents a more significant steric barrier compared to less substituted amides, potentially slowing down reaction rates or favoring attack at less hindered sites in the molecule.

The interplay between the electronic directing effect and the steric hindrance of the N,N-diethyl group is a key consideration in designing synthetic routes involving this compound. The regiochemical outcome of reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling can be influenced by these competing factors. scispace.com For example, while the amide group directs metalation to the ortho position, the bromine atom at the para position serves as a reactive handle for cross-coupling reactions, allowing for sequential and site-selective functionalization of the benzamide core.

Amide Bond Transformations

The amide bond in this compound, while generally stable, can undergo several important transformations.

Amide hydrolysis, the cleavage of the C-N bond by water, can be achieved under acidic or basic conditions to yield 4-bromobenzoic acid and diethylamine (B46881). The reaction is typically slower than the hydrolysis of esters or acid chlorides due to the resonance stabilization of the amide bond. Alkaline hydrolysis is often catalyzed by hydroxide (B78521) ions, which act as a nucleophile attacking the carbonyl carbon. researchgate.net Mechanistic studies on related N-aryl carbamates suggest that base-catalyzed hydrolysis can proceed through an elimination-addition pathway (E1cB mechanism), involving the formation of an isocyanate intermediate, especially when the nitrogen substituent can support it. researchgate.net

Transamidation involves the exchange of the amine portion of the amide with another amine. These reactions are often challenging due to the stability of the starting amide. However, they can be facilitated using catalysts or by activating the amide. While specific studies on the transamidation of this compound are not prevalent, general methods for this transformation exist, often requiring elevated temperatures or the use of organometallic catalysts. researchgate.net

The reduction of the amide group in this compound to the corresponding amine, 4-bromo-N,N-diethylbenzylamine, is a fundamental transformation. Traditional reducing agents like lithium aluminum hydride (LAH) are effective but can suffer from low functional group tolerance due to their high reactivity. core.ac.uk

A milder and more practical method involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄). core.ac.uk This two-step procedure offers several advantages, including rapid reaction times at room temperature and tolerance for other functional groups. core.ac.uk The proposed mechanism involves the reaction of the amide's carbonyl oxygen with Tf₂O to form a highly electrophilic iminium triflate intermediate. This intermediate is then reduced by two successive additions of hydride from NaBH₄ to furnish the tertiary amine. core.ac.uk This method is efficient for a wide range of amides, including sterically hindered tertiary amides. core.ac.uk

Table 1: Comparison of Amide Reduction Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Reduction | LiAlH₄ or BH₃ complex | Harsh (e.g., refluxing THF) | Widely used | Low functional group tolerance, difficult workup core.ac.uk |

| Tf₂O Activation | 1. Tf₂O2. NaBH₄ | Mild (e.g., room temp.) | High yields, short reaction time, good functional group tolerance core.ac.uk | Requires stoichiometric activator |

| Catalytic Hydrosilylation | Organosilane, Metal catalyst | Varies | Greener alternative | Catalyst may be expensive or sensitive acsgcipr.org |

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. A key transformation is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is commonly achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org The mechanism proceeds via a radical chain process:

Initiation: AIBN decomposes upon heating to generate initiating radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The Bu₃Sn• radical reacts with this compound, cleaving the C-Br bond to form the stable tributyltin bromide and an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product (N,N-diethylbenzamide) and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org

Furthermore, the aryl radical intermediate generated from this compound can participate in intramolecular cyclization reactions. If an appropriate radical acceptor, such as an alkene, is present elsewhere in the molecule (e.g., attached to the nitrogen), the aryl radical can add to it, forming a new ring. libretexts.orgdiva-portal.org This strategy is powerful for constructing complex heterocyclic systems. diva-portal.org The potential for radical reactions was also considered in a copper-catalyzed reaction, where the use of a radical trap (TEMPO) helped to elucidate the reaction mechanism, indicating that the reaction did not proceed through a radical process. rsc.org

Photocatalytic Modifications of Benzamide Derivatives

Visible-light photocatalysis has emerged as a powerful tool for the modification of benzamides under mild conditions. diva-portal.org Research has demonstrated that chlorinated and brominated benzamides can undergo chemodivergent transformations, leading to either C-H functionalization or N-dealkylation, depending on the reaction conditions. diva-portal.orgrsc.org

In one study, a photocatalytic system using methylene (B1212753) blue as the photocatalyst in an aqueous micellar medium was developed for the functionalization of benzamide derivatives. diva-portal.org This system allows for either the generation of an N-acyliminium radical or an N-acyliminium cation as the key intermediate, which dictates the final product. diva-portal.org This approach enables transformations at the N-alkyl unit, a traditionally challenging position to functionalize directly. diva-portal.org

This compound itself has been synthesized via a visible-light-enabled intermolecular C-C/C-N σ-bond metathesis reaction. rsc.org Additionally, the closely related 4-bromo-N,N-dimethylbenzamide has been produced through the photocatalyzed amidation of a corresponding benzylic alcohol. researchgate.net These examples highlight the utility of photocatalysis in both forming and further transforming benzamide structures, often with high selectivity and under environmentally benign conditions. researchgate.net

Table 2: Examples of Photocatalytic Reactions with Benzamide Derivatives

| Reaction Type | Substrate/Product | Photocatalyst | Key Features | Reference |

| C-H Arylation / N-Dealkylation | Halogenated Benzamides | Methylene Blue | Chemodivergent functionalization in aqueous micelles. | diva-portal.org |

| Amidation | Benzylic Alcohol → 4-Bromo-N,N-dimethylbenzamide | Ru(bpy)₃Cl₂ | Synthesis of amides from alcohols and amines. | researchgate.net |

| σ-Bond Metathesis | Product: this compound | Not specified | Intermolecular C-C/C-N bond formation. | rsc.org |

Mechanistic Investigations of Reactions Involving 4 Bromo N,n Diethylbenzamide

Elucidation of Reaction Pathways for C-X Bond Activation

The carbon-bromine (C-Br) bond in 4-bromo-N,N-diethylbenzamide is a key site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The initial and often rate-determining step in these catalytic cycles is the activation of the C-Br bond via oxidative addition to a low-valent metal center, typically palladium(0).

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond (e.g., the C-Br bond). libretexts.org For aryl halides like this compound, this process involves the transformation of a Pd(0) species to a Pd(II) species, forming a new palladium-carbon and palladium-bromine bond. This step is critical as it brings the aryl moiety into the catalytic cycle for subsequent reactions. youtube.com

Several mechanistic pathways for oxidative addition are recognized:

Concerted Mechanism: This pathway is typically proposed for non-polar bonds. It proceeds through a three-centered transition state where the C-Br bond breaks as the Pd-C and Pd-Br bonds form simultaneously. libretexts.org

SN2-type Mechanism: This pathway is more common for polarized bonds, such as the C-Br bond. In this mechanism, the nucleophilic Pd(0) complex attacks the electrophilic carbon atom of the C-Br bond, leading to the displacement of the bromide ion. libretexts.org This process often results in an inversion of stereochemistry if the carbon were chiral and is generally accelerated in polar solvents.

Radical Mechanisms: While less common for palladium, radical pathways involving single-electron transfer steps can also operate under certain conditions. libretexts.org

Computational studies have revealed that the specific mechanism can depend on the nature of the palladium catalyst itself, particularly the number of coordinating ligands. nih.gov For instance, a 14-electron, bis-ligated Pd(0)L₂ complex may react via one pathway, while a more reactive 12-electron, mono-ligated Pd(0)L species, formed by ligand dissociation, may favor another. nih.gov Furthermore, the reversibility of the oxidative addition step has been identified as a key factor in achieving chemoselectivity in reactions with polyhalogenated substrates. mq.edu.au

Ligands and solvents play a pivotal role in modulating the course and efficiency of palladium-catalyzed reactions involving this compound.

Ligands: The ligands coordinated to the palladium center are not mere spectators; they are crucial in stabilizing the metal, influencing its electronic properties and steric environment, and facilitating each step of the catalytic cycle. mit.edu The choice of ligand can impact catalyst stability, reaction rate, and even the mechanistic pathway. nih.govmit.edu For C-Br bond activation, bulky, electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine (B79228), biarylphosphines like SPhos) are often employed. These ligands promote the formation of the reactive, low-coordinate Pd(0) species necessary for oxidative addition and accelerate the final reductive elimination step. mq.edu.aumit.edu

| Factor | Influence on C-Br Bond Activation (Oxidative Addition) | Source(s) |

| Ligand Type | Electron-rich, bulky phosphines stabilize the Pd(0) state and promote the formation of reactive, low-coordinate species. The ligand's nature can determine the preferred mechanistic pathway (e.g., concerted vs. SN2-type). | nih.govmit.edu |

| Solvent Polarity | Polar solvents can accelerate SN2-type mechanisms by stabilizing the polar transition state. | libretexts.org |

| Coordinating Solvents | Solvents like DMF can coordinate to the palladium center, influencing intermediate structures and subsequent reaction steps like isomerization and transmetalation. | researchgate.net |

Mechanistic Insights into C-H Activation Processes

The N,N-diethylamide group in this compound can act as a directing group, enabling the activation of the otherwise inert C-H bond at the ortho position (the position on the benzene (B151609) ring adjacent to the amide group). This strategy allows for direct functionalization of the aromatic ring without pre-functionalization.

The most widely accepted mechanism for such directed C-H activations by late transition metals like palladium(II) and rhodium(III) is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgsnnu.edu.cn This mechanism avoids the high energy of direct C-H bond cleavage by involving a cooperative, single transition state. wikipedia.orgnsf.gov

In the CMD mechanism:

The amide's oxygen atom coordinates to the metal center.

This coordination brings the ortho C-H bond into close proximity to the metal.

In a single, concerted step, the C-H bond is cleaved with the assistance of a base (often a carboxylate like acetate (B1210297), which can be from the palladium salt precursor, e.g., Pd(OAc)₂). wikipedia.orgnsf.gov The base abstracts the proton while the metal simultaneously forms a bond with the carbon, creating a five- or six-membered cyclometalated intermediate (a palladacycle).

This pathway is common for higher-valent, late transition metals such as Pd(II), Rh(III), and Ru(II). wikipedia.org Computational studies on related bromo-aromatic substrates have been used to calculate the transition state energies for the CMD step, demonstrating how electronic factors influence the reaction barrier. researchgate.net Electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the arylpalladium intermediates, facilitating the activation of C-H bonds. researchgate.net

| Substrate Feature | Effect on CMD Pathway | Source(s) |

| Directing Group | The N,N-diethylamide group coordinates to the metal, positioning it for ortho C-H activation. | acs.org |

| External Base | A base, typically a carboxylate (e.g., acetate), is required to abstract the proton in the concerted transition state. | wikipedia.orgnsf.gov |

| Electronic Substituents | Electron-withdrawing groups on the aromatic ring can lower the activation energy for the CMD step by increasing the electrophilicity of the metal center. | researchgate.net |

While specific hydrogen migration studies on this compound are not prominent in the literature, the concept is central to understanding C-H activation mechanisms and potential side reactions. Hydrogen migration is a key feature in processes like β-hydride elimination, which can be a productive step or a decomposition pathway in catalytic cycles. snnu.edu.cn

The primary experimental method to probe the involvement of C-H bond cleavage in a reaction's rate-determining step is through the kinetic isotope effect (KIE). By comparing the reaction rate of the standard substrate with that of an isotopically labeled analogue (where the ortho-hydrogen is replaced by deuterium), researchers can determine if the C-H bond is broken in the slowest step of the reaction. A significant KIE (kH/kD > 1) provides strong evidence for mechanisms like CMD where C-H cleavage is kinetically relevant. Mechanistic studies on related rhodium-catalyzed C-H activations have identified Rh-H intermediates, which are formed through a hydrogen migration (C-H activation) and can tautomerize to other species, highlighting the dynamic nature of hydrogen within these catalytic systems. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms involving this compound. These theoretical studies provide a level of detail that is often inaccessible through experimental methods alone. researchgate.netrsc.org

Computational approaches allow researchers to:

Map Potential Energy Surfaces: Calculate the energies of reactants, intermediates, transition states, and products to map out the entire catalytic cycle. researchgate.netresearchgate.net

Characterize Transition States: Locate and analyze the geometry and electronic structure of transition states, such as those for oxidative addition or the CMD step. nih.govresearchgate.net This helps confirm the proposed mechanism and identify the rate-limiting step.

Elucidate the Role of Ligands and Solvents: Model how different ligands and solvent molecules interact with the metal center to influence reactivity and selectivity. nih.govresearchgate.net For example, DFT can predict how a ligand's steric bulk or electronic properties will affect the energy barrier for a specific step. researchgate.net

Predict Reaction Outcomes: In some cases, computational models can predict the selectivity of a reaction (e.g., chemo- or regioselectivity) by comparing the activation energies of competing pathways. nih.gov

| Computational Method | Application in Mechanistic Studies | Source(s) |

| Density Functional Theory (DFT) | Calculating energy profiles for entire catalytic cycles, locating and characterizing transition states (e.g., for CMD), and determining rate-limiting steps. | researchgate.netresearchgate.net |

| Time-Dependent DFT (TDDFT) | Investigating excited-state properties and mechanisms for photocatalytic or light-assisted reactions. | rsc.org |

| Distortion/Interaction Analysis | Decomposing the activation energy barrier to understand the origins of stereoselectivity and the specific interactions between the catalyst and substrate. | researchgate.net |

| Solvent Modeling (e.g., PCM) | Simulating the effect of solvent on reaction energetics by treating the solvent as a continuous medium. | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of molecules. tci-thaijo.org It provides a framework for predicting molecular properties such as geometry, electronic distribution, and reactivity. For a molecule like this compound, DFT calculations can offer significant insights into its behavior in chemical reactions.

Research Findings: DFT calculations would typically begin by optimizing the ground-state geometry of this compound to determine its most stable conformation, including bond lengths, bond angles, and dihedral angles. Subsequent calculations can map the molecular electrostatic potential (MEP) onto the electron density surface, identifying regions susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net The carbonyl oxygen would be expected to show a region of negative potential (nucleophilic), while the carbonyl carbon and the aromatic ring would exhibit positive potential (electrophilic).

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals are key indicators of the compound's reactivity in processes like charge-transfer interactions. tci-thaijo.org For instance, in a palladium-catalyzed cross-coupling reaction, the HOMO-LUMO gap can influence the ease of oxidative addition, a critical step in the catalytic cycle. While specific DFT data for this compound is scarce, studies on similar benzamide (B126) derivatives show that such calculations are instrumental in rationalizing reaction outcomes and designing more efficient catalysts. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from a DFT study, based on typical values for similar aromatic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on C-Br | +0.05 | Suggests the carbon atom attached to bromine is slightly electrophilic. |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon replacing an atom in a reactant with one of its heavier isotopes. wikipedia.orglibretexts.org It is a highly sensitive probe for determining reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. libretexts.orgprinceton.edu

Research Findings: While no specific KIE studies involving this compound are prominently documented, the methodology could be applied to understand its reactions. For example, in a C-H activation or arylation reaction at a position on the benzene ring, substituting a hydrogen atom with its heavier isotope, deuterium (B1214612) (²H or D), would allow for the measurement of a primary KIE (kH/kD).

A significant primary KIE (typically > 2) would indicate that the C-H bond is being cleaved in the rate-determining step of the reaction. princeton.edu Conversely, a KIE value near 1 would suggest that the C-H bond is not broken during the rate-limiting step. libretexts.org This technique is invaluable in distinguishing between different proposed mechanisms, such as concerted metalation-deprotonation versus an oxidative addition pathway in organometallic catalysis. Heavy-atom KIEs, such as using ¹³C, could also be employed to probe changes at the carbon atom of the C-Br bond during cross-coupling reactions, although the effects are much smaller (typically 1.02-1.10). libretexts.org

Table 2: Hypothetical KIE Values for a Reaction of this compound This table illustrates the kind of data a KIE study might produce and its interpretation.

| Reaction Type | Isotopic Substitution | Measured k_light / k_heavy | Interpretation |

| Heck Coupling | C-H vs C-D at position 2 | 4.5 | C-H bond cleavage at position 2 is part of the rate-determining step. |

| Suzuki Coupling | ¹²C-Br vs ¹³C-Br | 1.04 | C-Br bond cleavage is involved in the rate-determining step. |

| Nitration | C-H vs C-D at position 3 | 1.1 | C-H bond cleavage at position 3 is not involved in the rate-determining step. |

Molecular Dynamics Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal mechanistic insights into complex processes such as conformational changes, solvent effects, and ligand-receptor binding. nih.govnih.gov

Research Findings: For this compound, MD simulations could be particularly useful for studying its interactions within a complex reaction environment, such as in a solvent cage or at the active site of a catalyst. While MD simulations are more commonly applied to larger systems like proteins or polymers, their use in understanding reaction dynamics in solution is growing. nih.govtandfonline.commdpi.com

An MD simulation could model the behavior of this compound and a palladium catalyst in a solvent like THF or DMF. The simulation could track the trajectory of the molecules, revealing how they approach each other, the orientation required for a successful reaction, and the role of solvent molecules in stabilizing or destabilizing intermediates and transition states. nih.gov For instance, simulations could show how the diethylamide group rotates and whether certain conformations are more favorable for reaction, potentially explaining observed selectivities. Studies on other benzamide derivatives have used MD to assess the stability of inhibitor-protein complexes, demonstrating the power of this technique to analyze intermolecular interactions over time. researchgate.netmdpi.com

Advanced Applications in Organic Synthesis

4-Bromo-N,N-diethylbenzamide as a Building Block for Complex Molecules

The strategic placement of the bromo substituent and the diethylamide directing group makes this compound a significant building block in synthetic chemistry. The bromine atom provides a reactive site for cross-coupling reactions, while the amide functionality can direct metallation to the ortho position, facilitating further functionalization.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in medicinal chemistry and natural products. uomus.edu.iquou.ac.in this compound is a valuable precursor for synthesizing various heterocyclic systems. A key method involves the palladium-catalyzed direct C-H arylation of heteroarenes. In this approach, 4-bromobenzamides react with a range of five-membered heterocycles to form C5-arylated products. researchgate.net This reaction is efficient even with low catalyst loadings and tolerates various functional groups. researchgate.net

For instance, the coupling of 4-bromobenzamides with heteroarenes such as thiazoles, thiophenes, furans, and pyrroles proceeds in good yields using a palladium acetate (B1210297) catalyst. researchgate.net This direct arylation strategy avoids the need for pre-functionalization of the heterocycle, offering a more streamlined synthetic route. Another approach involves directed ortho-metalation of N,N-diethylbenzamides, which can be used to synthesize substituted benzo[b]thiophenes and naphthothiophenes. researchgate.net

Table 1: Palladium-Catalyzed Arylation of Heteroarenes with 4-Bromobenzamides

| Heteroarene | Catalyst System | Result | Reference |

|---|---|---|---|

| Thiazoles | 0.5 mol% Pd(OAc)₂ | C5-arylated heteroarene | researchgate.net |

| Thiophenes | 0.5 mol% Pd(OAc)₂ | C5-arylated heteroarene | researchgate.net |

| Furans | 0.5 mol% Pd(OAc)₂ | C5-arylated heteroarene | researchgate.net |

The structure of this compound allows for the synthesis of a wide array of functionalized benzamide (B126) derivatives. The bromine atom can be replaced through various nucleophilic substitution reactions, introducing new functional groups to the aromatic ring. Furthermore, the N,N-diethylamide group is one of the most widely employed directing groups in directed ortho-metalation (DoM) reactions due to its strong Lewis basicity. nih.gov This allows for regiocontrolled introduction of functional groups at the position ortho to the amide. nih.gov

One method for creating diverse benzamide derivatives is the Mitsunobu reaction, which has been successfully applied to synthesize ortho-, meta-, and para-substituted N,N-diethylbenzamides from the corresponding benzoic acids. nih.gov Additionally, 4-bromobenzoyl chloride, a direct precursor to this compound, can be reacted with potassium thiocyanate (B1210189) and then diethylamine (B46881) to produce 4-bromo-N-(diethylcarbamothioyl)benzamide, a thiourea (B124793) derivative. nih.govresearchgate.net

The reactivity of the bromo group makes this compound and its derivatives suitable for incorporation into polymer structures. Bromo-functionalized aromatic compounds can serve as initiators or monomers in various polymerization reactions. For example, bromo-functional hyperbranched polymers can be metalated with butyllithium (B86547) to create lithiated polymers. researchgate.net These resulting macroinitiators can then react with various electrophiles or initiate the ring-opening polymerization of lactones or the anionic polymerization of methacrylates to form complex star polymers. researchgate.net

While direct studies on this compound in polymer synthesis are specific, the principles extend from similar molecules. For instance, derivatives of the closely related 4-bromo-N,N-dimethylbenzamide are being explored for their use in polymers and coatings due to their potential for thermal stability and desirable mechanical properties. smolecule.com The development of molecularly imprinted polymers (MIPs), which are synthetic polymers with binding sites for a specific target molecule, has also utilized brominated aromatic compounds as templates or functional monomers, highlighting another avenue for the application of such structures in materials science. mdpi.com

Design and Synthesis of Biologically Active Compounds

The benzamide scaffold is a common feature in many biologically active molecules. The specific structural attributes of this compound make it an attractive starting point for the development of new therapeutic agents and for the design of ligands used in catalysis.

For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is critical. uwindsor.ca The reaction of 2-bromo-N,N-diethylbenzamide with heteroarenes was observed to have moderate reactivity when using PdCl(C₃H₅)(dppb) as the catalyst, where dppb is a specific diphosphine ligand (1,4-bis(diphenylphosphino)butane). researchgate.net This demonstrates how the interplay between the benzamide substrate and the ligand system influences the outcome of the reaction. The development of novel ligands is a continuous effort to improve the efficiency and applicability of metal-catalyzed transformations in organic synthesis. google.com

This compound and its derivatives are actively explored in medicinal chemistry as potential lead compounds for new drugs. The presence of the bromine atom can enhance lipophilicity, which may improve the ability of a molecule to cross biological membranes and interact with its target. smolecule.com

Research on related structures has shown significant biological potential. For instance, 4-bromo-N,N-dimethylbenzamide has been investigated as a potential anti-inflammatory and analgesic agent. smolecule.com Other functionalized benzamides have shown promise in different therapeutic areas. A study on the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886), a complex benzamide derivative, evaluated their activity as lipoprotein lipase (B570770) inhibitors for treating hypertriglyceridemia. nih.gov Furthermore, derivatives of N,N-diethylbenzamide have been synthesized and tested for their binding affinity to opioid receptors, and other brominated benzamides have been investigated for anticancer properties and for targeting sigma receptors, which are implicated in various neurological disorders and cancers. researchgate.net

Table 2: Investigated Therapeutic Areas for Brominated Benzamide Derivatives

| Compound Type/Derivative | Therapeutic Area of Interest | Biological Target/Activity | Reference |

|---|---|---|---|

| 4-Bromo-N,N-dimethylbenzamide | Anti-inflammatory, Analgesic | Inhibition of enzymes in inflammatory pathways | smolecule.com |

| Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) Metabolites | Hypertriglyceridemia | Lipoprotein Lipase Inhibition | nih.gov |

| N,N-diethylbenzamide derivatives | Pain Management | Opioid Receptor Agonism | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-bis(diphenylphosphino)butane (dppb) |

| 2-bromo-N,N-diethylbenzamide |

| 4-bromo-N-(diethylcarbamothioyl)benzamide |

| This compound |

| 4-bromo-N,N-dimethylbenzamide |

| 4-bromobenzoyl chloride |

| Benzo[b]thiophene |

| Butyllithium |

| Diethylamine |

| Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) |

| Furan |

| Naphthothiophene |

| Palladium acetate |

| PdCl(C₃H₅)(dppb) |

| Potassium thiocyanate |

| Pyrrole |

| Thiazole |

Material Science Applications

The compound this compound serves as a versatile building block in material science, primarily owing to the reactivity of the bromine atom and the influence of the N,N-diethylamide group. Its utility spans the creation of molecular precursors for complex materials and the development of specialized polymers.

The strategic placement of the bromine atom on the phenyl ring makes this compound an ideal substrate for a variety of cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. These reactions allow for the carbon-carbon or carbon-heteroatom bonds, transforming the simple benzamide into a more elaborate structure tailored for specific material applications.

Research has demonstrated the successful use of this compound in palladium-catalyzed reactions. For instance, it can undergo C-N cross-coupling reactions with amine nucleophiles to form more complex aniline (B41778) derivatives. mit.edu It has also been used as a starting material in palladium-catalyzed hydroxylation to yield 4-hydroxy-N,N-diethylbenzamide, converting the bromo-functionality into a hydroxyl group. acs.org Such transformations are critical as they introduce new reactive sites (e.g., -OH, -NH2) that can subsequently be used in polymerization processes to form materials like polyesters, polyamides, or polyurethanes.

The N,N-diethylamide group is not merely a passive component of the molecule. It is recognized as a potent directing group in directed ortho-metalation (DoM) reactions. nih.gov This allows for the selective introduction of functional groups at the position adjacent (ortho) to the amide, enabling the synthesis of highly substituted and precisely structured aromatic compounds that can serve as precursors for advanced materials with tailored properties.

The versatility of this compound as a precursor is highlighted by its participation in various synthetic transformations.

Table 1: Synthetic Transformations of this compound for Material Precursors

| Starting Material | Reaction Type | Reagents/Catalyst (Example) | Product Functionality | Potential Material Application | Reference |

|---|---|---|---|---|---|

| This compound | C-N Cross-Coupling | 4'-aminoacetophenone, Pd-catalyst, NaOPh | Aryl-amine linkage | Precursor for electro-active polymers, dyes | mit.edu |

| This compound | Hydroxylation | Pd-precatalyst, NaOH | Hydroxyl group (-OH) | Monomer for polyesters, polycarbonates | acs.org |

| This compound | Direct Arylation | Heteroarenes, Pd(OAc)2 | C-C bond to heterocycle | Building block for conductive polymers, organic electronics | researchgate.net |

The structure of this compound makes it a valuable monomer for synthesizing functional polymers. The bromine atom provides a reactive site for polymerization, particularly through modern techniques like direct arylation polymerization (DArP).

Direct arylation polymerization is a powerful method for creating conjugated polymers, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In this process, the bromo-aromatic compound is coupled with a C-H bond of another aromatic unit, forming a new carbon-carbon bond and extending the polymer chain. Research into the DArP of various bromo-aromatic substrates with monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives has shown that the electronic properties of the substituents on the bromo-aromatic ring are crucial. researchgate.net Electron-withdrawing groups can enhance the electrophilicity of the intermediate palladium species, facilitating the reaction and leading to polymers with higher molecular weights. researchgate.net The N,N-diethylbenzamide group's electronic nature would thus play a significant role in modulating the polymerization process and the final properties of the polymer.

Derivatives of benzamides are noted for their potential use as monomers in creating polymers like polyimides, which are known for their high thermal stability. evitachem.com By incorporating the this compound unit into a polymer backbone, it is possible to develop materials with specific functionalities. The polarity and bulk of the N,N-diethylamide group can influence the polymer's solubility, morphology, and intermolecular interactions, while the aromatic core contributes to thermal stability and electronic properties.

Table 2: Potential Properties of Functional Polymers Derived from this compound

| Polymer Type | Polymerization Method | Key Monomer Unit | Potential Functional Properties | Potential Applications |

|---|---|---|---|---|

| Conjugated Polymer | Direct Arylation Polymerization (DArP) | 4-aryl-N,N-diethylbenzamide | Tunable electronic bandgap, charge transport | Organic electronics, sensors, photovoltaics |

| Polyimide | Polycondensation | Diamine derivative of this compound | High thermal stability, mechanical strength | High-performance coatings, aerospace materials |

| Molecularly Imprinted Polymer (MIP) | Radical Polymerization | Functionalized this compound derivative | Selective binding cavities for target molecules | Chemical sensors, separation media |

Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. researchgate.netslideshare.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecule's connectivity. ipb.pt

In the ¹H NMR spectrum of a related compound, 4-bromo-N,N-dimethylbenzamide, the aromatic protons appear as two doublets at δ 7.63 (J = 8.3 Hz) and δ 7.36 (J = 8.3 Hz), corresponding to the protons on the benzene (B151609) ring. rsc.org The N,N-dimethyl groups exhibit a doublet at δ 2.93 (J = 33.0 Hz). rsc.org For 4-bromo-N,N-diethylbenzamide, the ethyl groups would present as a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom in the molecule. For instance, in N,N-dimethylbenzamide, the carbonyl carbon (C=O) appears at approximately δ 171.76 ppm, while the aromatic carbons resonate between δ 126 and 136 ppm. rsc.org Similar patterns are expected for this compound, with the carbon attached to the bromine atom showing a characteristic shift. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to further confirm the connectivity between protons and carbons. ipb.ptnd.edu

Table 1: Representative ¹H NMR Data for a Substituted Benzamide (B126)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.63 | d | 8.3 |

| Aromatic-H | 7.36 | d | 8.3 |

| N(CH₃)₂ | 2.93 | d | 33.0 |

| Data for 4-bromo-N,N-dimethylbenzamide. Source: rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. uni-saarland.deyoutube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. uni-saarland.de The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₁H₁₄BrNO), the expected monoisotopic mass is approximately 255.02588 g/mol . guidechem.com The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the diethylamino group. The resulting fragments can help to confirm the presence of the benzoyl and diethylamide moieties within the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | guidechem.com |

| Molecular Weight | 256.143 g/mol | guidechem.com |

| Monoisotopic Mass | 255.02588 u | guidechem.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. wiley.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups are expected at slightly lower wavenumbers (2850-3000 cm⁻¹). libretexts.org The in-ring C-C stretching vibrations of the aromatic ring will produce bands in the 1400-1600 cm⁻¹ region. libretexts.org Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Amide C=O Stretch | 1680-1630 |

| Aromatic C=C Stretch | 1600-1400 |

| C-Br Stretch | 600-500 |

| Source: libretexts.orgdocbrown.info |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. mit.edu

In HPLC, the compound is passed through a column containing a stationary phase, and its separation is based on its differential partitioning between the stationary phase and a liquid mobile phase. ejgm.co.uk A C18 reversed-phase column is often used for the analysis of moderately polar organic compounds like this compound. ejgm.co.uk The purity of the compound can be determined by the area of its peak in the chromatogram.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for purity assessment and identification. rsc.orgsemanticscholar.orgcore.ac.uk In GC, the compound is vaporized and passed through a column, with separation based on its volatility and interaction with the stationary phase. The mass spectrometer then provides mass and fragmentation data for the eluted components, confirming the identity of the main product and any impurities. For example, the purity of 4-bromo-N,N-dimethylbenzamide has been assessed using GC analysis. mit.edu

Table 4: Chromatographic Methods for Benzamide Analysis

| Technique | Stationary Phase Example | Detector | Application |

| HPLC | C18 Reversed-Phase ejgm.co.uk | PDA/UV ejgm.co.uk | Purity Assessment, Quantification |

| GC-MS | Rtx-5MS rsc.org | Mass Spectrometer | Purity Assessment, Identification |

| Source: rsc.orgejgm.co.uk |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For 4-bromo-N,N-diethylbenzamide, this involves developing cleaner, more efficient, and safer synthetic routes.

Traditional amide bond formation often relies on catalysts, some of which can be expensive or environmentally hazardous. rsc.org Recent research has focused on developing catalyst-free methods for amide synthesis. One innovative approach involves a three-component reaction using isocyanides, alkyl halides, and water, which rapidly forms amides without the need for a metal catalyst. catrin.com This method is not only efficient but also sustainable, utilizing readily available starting materials. catrin.com Another strategy involves the visible-light-induced reaction between an aldehyde, an amine, and trichloroisocyanuric acid (TCCA), which proceeds at room temperature in a green solvent like dichloromethane, offering a catalyst-free pathway to amides. rsc.org While not yet applied specifically to this compound, these catalyst-free methods represent a significant area for future exploration in its synthesis.

Additionally, research into minimizing catalyst loading is a key aspect of greener synthesis. For instance, palladium-catalyzed direct arylations of heteroarenes with 4-bromobenzamides have been achieved with low catalyst loading (0.5 mol%) of Pd(OAc)2. researchgate.net The development of highly active catalysts, such as those supported on nanoparticles or novel ligand systems, can significantly reduce the amount of catalyst required, thereby aligning with green chemistry principles. core.ac.ukmit.edu

The shift from petrochemical-based starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. While the synthesis of this compound traditionally starts from petroleum-derived precursors, future research will likely explore pathways that utilize bio-based building blocks. For example, benzoic acid derivatives can potentially be synthesized from biomass-derived platform molecules. Although direct renewable routes to 4-bromobenzoic acid are still an area of active research, the broader movement towards a bio-based economy will undoubtedly spur innovation in this domain.

The choice of solvent plays a critical role in the environmental footprint of a chemical process. acs.org Researchers are actively seeking to replace hazardous solvents with greener alternatives. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. The development of water-based synthetic methods, such as Sonogashira couplings in water using specialized ligands, demonstrates the potential for greener synthesis of related compounds. escholarship.org Other environmentally benign solvents include ethyl acetate (B1210297), which has been used in the photocatalyzed synthesis of amides from alcohols and amines. researchgate.net

Furthermore, optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. Visible-light photoredox catalysis is an emerging technique that allows for reactions to occur under mild conditions, often at room temperature, thereby reducing the energy input required for heating. researchgate.netrsc.org The application of such methods to the synthesis of this compound could lead to more sustainable and energy-efficient production.

High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery and optimization of new chemical entities and synthetic routes, high-throughput experimentation (HTE) and automation are becoming indispensable tools. ethz.ch These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel.

For the synthesis of benzamides, automated parallel synthesis platforms have been developed. ethz.chresearchgate.net These systems can utilize pre-packed capsules containing the necessary reagents and work-up materials, enabling the efficient and rapid production of amide libraries in a 96-well plate format. ethz.chresearchgate.net This approach is particularly beneficial for medicinal chemistry applications, where large numbers of analogs are often required for structure-activity relationship (SAR) studies.

The optimization of amide bond formation, a critical step in the synthesis of this compound, can be significantly expedited using automated systems. For instance, the automated assembly of amide-linked RNA has been achieved with high stepwise yields and significantly reduced coupling times compared to manual methods. acs.orgnih.gov While focused on nucleic acids, this demonstrates the power of automation in complex amide synthesis, which can be adapted for small molecules like this compound. The integration of HTE and automation will undoubtedly accelerate the discovery of novel synthetic pathways and the optimization of existing ones for this compound.

Computational Design and In Silico Screening

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the design and screening of virtual compounds before their actual synthesis. sci-hub.se This in silico approach saves significant time and resources by prioritizing molecules with the highest potential for desired activities and properties.

For benzamide (B126) derivatives, computational methods are being used to design novel inhibitors for various biological targets. nih.govinnovareacademics.innih.govresearchgate.net These studies often involve creating virtual libraries of compounds and then using molecular docking and other computational techniques to predict their binding affinity and interaction with specific proteins. innovareacademics.inresearchgate.net For example, computational design has been used to develop benzodioxane-benzamide inhibitors of the FtsZ protein, a target for antibiotics. nih.govnih.gov Similarly, in silico screening has been employed to discover benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) and to design inhibitors for PARP-1 in breast cancer therapy. innovareacademics.inresearchgate.netnih.govtandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.comjppres.comunair.ac.id By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. jppres.comunair.ac.id

Numerous QSAR studies have been conducted on various classes of benzamide derivatives to understand their activity as enzyme inhibitors or as agents with other biological effects. sphinxsai.comigi-global.comleidenuniv.nl For instance, 3D-QSAR models have been developed for N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors, providing insights into the structure-activity relationships and guiding virtual screening efforts. nih.govtandfonline.comtandfonline.com QSAR studies have also been performed on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors and on benzylidene hydrazine (B178648) benzamides as anticancer agents. sphinxsai.comjppres.com These studies demonstrate the utility of QSAR in understanding how structural modifications to the benzamide scaffold can impact biological activity. For this compound, QSAR studies could be instrumental in designing derivatives with enhanced or novel biological activities by identifying the key physicochemical and structural descriptors that govern their function.

Predictive Modeling for Reaction Outcomes

The application of predictive modeling, particularly through machine learning (ML) and artificial intelligence (AI), represents a significant frontier in synthetic chemistry, with direct applicability to reactions involving this compound. nih.govbohrium.com This approach leverages large datasets of chemical reactions to train algorithms that can forecast the outcomes of new, untested reactions. sesjournal.com By analyzing vast quantities of data from sources like patents and scientific literature, these models can identify complex patterns and correlations that are not immediately obvious to human chemists. nih.govsesjournal.com

For a specific substrate like this compound, predictive models can be trained on a curated dataset of reactions involving substituted benzamides and aryl bromides. The goal is to predict key outcomes such as the structure of the major product, reaction yield, and the optimal reaction conditions (e.g., catalyst, solvent, temperature). bohrium.comsesjournal.com The model works by taking molecular representations of the reactants (like this compound and its coupling partner) and the proposed reaction conditions as inputs. nih.gov It then calculates the probabilities of various potential products forming, ranking them to identify the most likely outcome. nih.gov This computational pre-screening minimizes the need for extensive trial-and-error experimentation, saving significant time and resources in the laboratory. mdpi.com

The table below illustrates the typical input parameters and predicted outputs for a machine learning model designed to predict the outcome of a hypothetical cross-coupling reaction involving this compound.

Table 1: Parameters for Predictive Modeling of a Cross-Coupling Reaction

| Input Parameters | Predicted Outputs |

|---|---|

| Reactant A: this compound | Major Product Structure |

| Reactant B: Coupling Partner (e.g., a boronic acid) | Predicted Yield (%) |

| Catalyst: (e.g., Palladium-based) | Optimal Temperature (°C) |

| Ligand: (e.g., a phosphine) | Optimal Reaction Time (hours) |

| Solvent: (e.g., Toluene, Dioxane) | Probability Score for Top 5 Products |

| Base: (e.g., K₂CO₃, CsF) |

| Temperature: Range (°C) | |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and pathways of reactions involving this compound requires the ability to observe the chemical transformation as it happens. Advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring provide a real-time window into the reaction dynamics. mpg.despectroscopyonline.com These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without altering the reaction conditions. mpg.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for monitoring reactions directly in an NMR tube. iastate.edurptu.de For a reaction starting with this compound, one could monitor the disappearance of its characteristic ¹H NMR signals and the simultaneous appearance of signals corresponding to the product(s). iastate.edu This technique provides detailed structural information and allows for the quantification of all species in the mixture over time, which is essential for detailed kinetic analysis. rptu.deacs.org Modern NMR systems can be automated to collect a series of spectra at defined intervals, creating a "movie" of the reaction's progress. iastate.edu

Raman Spectroscopy: Raman spectroscopy is another non-invasive technique well-suited for in situ monitoring. bruker.comspectroscopyonline.com It works by detecting the vibrational modes of molecules. mt.com In a reaction involving this compound, one could track changes in specific Raman-active bonds, such as the C-Br stretching vibration or the amide carbonyl (C=O) stretch. As the C-Br bond is cleaved and new bonds are formed, the Raman spectrum will change accordingly, providing a molecular fingerprint of the reaction's progress. bruker.commt.com Fiber optic probes can be inserted directly into a reaction vessel, making it adaptable for various reaction setups. mt.comrenishaw.com

The following table compares the attributes of these two key in situ monitoring techniques for studying reactions of this compound.

Table 2: Comparison of In Situ Spectroscopic Techniques

| Feature | In Situ NMR Spectroscopy | In Situ Raman Spectroscopy |

|---|---|---|

| Principle | Measures nuclear spin transitions in a magnetic field. iastate.edu | Measures inelastic scattering of monochromatic light from molecular vibrations. bruker.com |

| Information Provided | Detailed structural information and quantification of species. rptu.de | Molecular fingerprint based on vibrational modes, sensitive to functional groups and crystal structure. mt.com |

| Strengths | Highly quantitative without calibration, excellent for structure elucidation of intermediates. rptu.de | Non-invasive, can use fiber optics, works in aqueous and solid phases, insensitive to water. mt.comrenishaw.com |

| Limitations | Lower sensitivity, requires deuterated solvents for some experiments, reactions must occur within the magnet. mpg.deacs.org | Can be affected by fluorescence, weaker signal than IR, quantification can be more complex. mt.com |

| Application Example | Monitoring a Suzuki coupling by tracking the disappearance of the aromatic proton signals of this compound and the appearance of new biphenyl (B1667301) signals. uni-muenchen.de | Following the progress of a reaction by monitoring the decrease in intensity of the C-Br bond's characteristic Raman peak. |

Exploration of Novel Reactivity Patterns for this compound

The chemical structure of this compound offers several sites for exploring novel reactivity, primarily centered on the versatile carbon-bromine (C-Br) bond and the directing ability of the N,N-diethylamide group. uni-muenchen.deacs.org Modern synthetic chemistry is continuously developing new methods to form complex molecules from readily available precursors like aryl halides. purdue.edu

One major area of research is the use of photoredox catalysis . This approach uses light and a photocatalyst to generate highly reactive intermediates, such as aryl radicals, from the C-Br bond under mild conditions. purdue.edu This allows for the formation of new bonds that are difficult to achieve through traditional methods. For example, this compound could be used in photoredox-catalyzed reactions to form new carbon-phosphorus (C-P) or carbon-selenium (C-Se) bonds, leading to novel phosphonates and selenoethers which have applications in materials and medicinal chemistry. purdue.edubohrium.com

Another powerful strategy is Directed ortho-Metalation (DoM) . The N,N-diethylamide group is a potent directed metalation group (DMG). uni-muenchen.deacs.org This means it can direct a strong base (like an organolithium reagent) to selectively remove a proton from the position ortho to the amide (the C-H bond adjacent to the amide-bearing carbon). uni-muenchen.de This creates a new reactive site on the aromatic ring, which can then be functionalized by adding an electrophile. This strategy allows for the synthesis of highly substituted aromatic compounds that would be challenging to prepare otherwise.

The table below summarizes some of the novel reactivity patterns applicable to this compound.

Table 3: Novel Reactivity Patterns for this compound

| Reaction Type | Reactive Site | Key Reagents/Conditions | Potential Products |

|---|---|---|---|

| Photoredox C-P Coupling | C-Br bond | Photocatalyst (e.g., 10H-phenothiazine), light, phosphite (B83602) ester. purdue.edu | Aryl phosphonates |

| Photoredox C-Se Coupling | C-Br bond | Light, base (e.g., DBU), diselenide. bohrium.com | Aryl selenoethers |

| Directed ortho-Metalation (DoM) | ortho C-H bond | Organolithium base (e.g., n-BuLi, LDA), electrophile (e.g., CO₂, I₂). uni-muenchen.deacs.org | 1,2,4-trisubstituted benzamide derivatives |

| Suzuki Coupling | C-Br bond | Palladium catalyst, boronic acid, base. uni-muenchen.de | Biphenyl derivatives |

Interdisciplinary Research with Materials Science and Biology

The structural motifs present in this compound—an aryl halide and a benzamide—make it a valuable compound for interdisciplinary research, bridging synthetic chemistry with materials science and biology. iitk.ac.intaylorfrancis.com

In Materials Science , aryl halides are fundamental building blocks for a wide range of advanced materials. iitk.ac.intaylorandfrancis.com The bromine atom on this compound serves as a reactive handle for polymerization reactions, such as Suzuki or direct arylation polymerization. researchgate.net This allows for its incorporation into conjugated polymers, which are materials with interesting electronic and optical properties used in applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.net Furthermore, brominated aromatic compounds are widely used as flame retardants, a property that could be explored for polymers derived from this molecule. wikipedia.org

Table 4: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Material/Property |

|---|---|---|

| Conjugated Polymers | Monomer in cross-coupling polymerization (e.g., Suzuki, Stille). researchgate.net | Optoelectronic materials for sensors, OLEDs. |

| Specialty Chemicals | Precursor for biaryl compounds via cross-coupling. taylorandfrancis.com | Ligands for catalysis, functional molecules. |

| Flame Retardants | Additive or reactive component in polymer synthesis. wikipedia.org | Polymers with enhanced fire resistance. |

In Biology and Medicinal Chemistry , the benzamide core is a well-established "privileged scaffold" found in numerous biologically active compounds and approved drugs. ontosight.airesearchgate.net Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and antimicrobials. ontosight.airesearchgate.netnih.gov Specifically, substituted benzamides have shown activity as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.govtandfonline.com The this compound molecule can serve as a versatile starting material or intermediate to synthesize libraries of new derivatives for biological screening. rsc.org The bromo-substituent can be replaced with various other functional groups through cross-coupling reactions to explore structure-activity relationships (SAR) and develop new potential therapeutic agents. researchgate.net

Table 5: Potential Applications in Biological Research

| Research Area | Role of this compound | Target/Application Example |

|---|---|---|

| Drug Discovery | Synthetic intermediate or scaffold. researchgate.netrsc.org | Synthesis of novel benzamide derivatives for screening. |

| Anticancer Research | Precursor for enzyme inhibitors. nih.gov | Development of Histone Deacetylase (HDAC) inhibitors. nih.govtandfonline.com |

| Antimicrobial Research | Scaffold for new compound synthesis. researchgate.net | Investigating activity against bacterial or fungal strains. researchgate.net |

| Enzyme Inhibition | Precursor for inhibitor synthesis. rsc.org | Targeting enzymes like h-NTPDases, implicated in various diseases. rsc.org |

Q & A

Basic: What are the recommended methods for synthesizing 4-bromo-N,N-diethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor benzamide. For example, bromination of N,N-diethylbenzamide can be achieved using brominating agents like liquid bromine or N-bromosuccinimide under controlled conditions. Key optimization parameters include:

- Temperature control (e.g., maintaining 0–5°C to minimize side reactions like over-bromination) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while pyridine can act as a base to improve regioselectivity for para-substitution .

- Stoichiometry : A 1:1 molar ratio of benzamide to bromine ensures minimal byproducts.

Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 120 K to minimize thermal motion .

- Structure refinement : Employ SHELXL for least-squares refinement, optimizing parameters like anisotropic displacement and hydrogen bonding. Bond lengths and angles should align with established values (e.g., C-Br ~1.89 Å; C=O ~1.22 Å) .

Advanced: What strategies are effective in resolving contradictions in crystallographic data during structural refinement?

- Disorder modeling : For disordered atoms (e.g., ethyl groups), split sites into multiple positions with occupancy factors summing to 1. Use restraints (DFIX, SIMU) in SHELXL to maintain chemically reasonable geometries .

- Twinned data : Apply twin law matrices (e.g., HKLF 5 format in SHELXL) for non-merohedral twinning, followed by detwinning algorithms .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for R-factor discrepancies (>5% may indicate unresolved issues) .

Advanced: How can researchers design experiments to evaluate the delta-opioid receptor binding affinity of this compound?

- Radioligand displacement assays : Use [³H]DAMGO or [³H]naltrindole as radiolabels in HEK-293 cells expressing δ-opioid receptors.

- Dose-response curves : Measure IC₅₀ values via competitive binding (0.1 nM–10 μM concentration range). Normalize data to non-specific binding (blocked with 10 μM naloxone) .

- Functional assays : Assess cAMP inhibition using forskolin-stimulated HEK-293 cells. EC₅₀ values <100 nM indicate high potency .

Basic: What spectroscopic techniques are most suitable for characterizing the purity and structure of this compound?

- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituents (e.g., diethylamide protons at δ 1.2–3.5 ppm; aromatic protons at δ 7.3–7.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 270.03 for C₁₁H₁₃BrNO).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .

Advanced: What methodological considerations are critical when incorporating radioisotope labels into this compound for in vivo distribution studies?

- Isotope selection : Use Carbon-11 (t₁/₂ = 20.4 min) for PET imaging. Introduce via Pd-mediated [¹¹C]CO insertion or nucleophilic substitution with [¹¹C]methyl iodide .